![molecular formula C47H28N4O B12289295 [1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)
[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1'-Bifenilo]-4-carbonitrilo, 3'-[4-fenil-6-(espiro[9H-fluoreno-9,9'-[9H]xanteno]-2'-il)-1,3,5-triazin-2-il]- es un compuesto orgánico complejo que ha suscitado un interés significativo en el campo de la ciencia de los materiales y la electrónica orgánica. Este compuesto destaca por sus características estructurales únicas, que incluyen un núcleo espiro[fluoreno-9,9'-xanteno] y una parte de triazina. Estos elementos estructurales contribuyen a sus excepcionales propiedades fotofísicas, lo que lo convierte en un componente valioso en varios dispositivos electrónicos de alto rendimiento .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de [1,1'-Bifenilo]-4-carbonitrilo, 3'-[4-fenil-6-(espiro[9H-fluoreno-9,9'-[9H]xanteno]-2'-il)-1,3,5-triazin-2-il]- suele implicar varios pasos, incluida la formación del núcleo espiro[fluoreno-9,9'-xanteno] y la posterior unión de la parte de triazina. Un método común implica la reacción de acoplamiento cruzado de Suzuki, que es conocida por su eficiencia en la formación de enlaces carbono-carbono. Esta reacción se lleva a cabo en condiciones suaves utilizando catalizadores de paladio y base .
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
[1,1'-Bifenilo]-4-carbonitrilo, 3'-[4-fenil-6-(espiro[9H-fluoreno-9,9'-[9H]xanteno]-2'-il)-1,3,5-triazin-2-il]- se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.
Reducción: Hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) en disolventes anhidros.
Sustitución: Nucleófilos como las aminas o los tioles en presencia de una base.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, mejorando la versatilidad del compuesto .
Aplicaciones Científicas De Investigación
[1,1'-Bifenilo]-4-carbonitrilo, 3'-[4-fenil-6-(espiro[9H-fluoreno-9,9'-[9H]xanteno]-2'-il)-1,3,5-triazin-2-il]- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de materiales avanzados con propiedades fotofísicas únicas.
Biología: Se investiga por su posible uso en bioimagen y como sonda fluorescente.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluida la de agente de administración de fármacos.
Industria: Se utiliza en el desarrollo de diodos emisores de luz orgánica (OLED) de alto rendimiento y otros dispositivos electrónicos
Mecanismo De Acción
El mecanismo por el cual [1,1'-Bifenilo]-4-carbonitrilo, 3'-[4-fenil-6-(espiro[9H-fluoreno-9,9'-[9H]xanteno]-2'-il)-1,3,5-triazin-2-il]- ejerce sus efectos está relacionado principalmente con su estructura electrónica. El núcleo espiro[fluoreno-9,9'-xanteno] proporciona un marco rígido y estable, mientras que la parte de triazina contribuye a sus propiedades de aceptación de electrones. Estas características permiten un transporte de carga eficiente y una emisión de luz, lo que lo convierte en un candidato ideal para su uso en OLED y otros dispositivos optoelectrónicos .
Comparación Con Compuestos Similares
Compuestos Similares
Espiro[fluoreno-9,9'-xanteno]: Comparte el núcleo espiro pero carece de la parte de triazina.
Espirobifluoreno: Otro compuesto espiro con propiedades fotofísicas similares pero diferentes características estructurales.
Compuestos basados en triazina: Compuestos con partes de triazina pero diferentes estructuras centrales
Singularidad
La singularidad de [1,1'-Bifenilo]-4-carbonitrilo, 3'-[4-fenil-6-(espiro[9H-fluoreno-9,9'-[9H]xanteno]-2'-il)-1,3,5-triazin-2-il]- radica en su combinación del núcleo espiro[fluoreno-9,9'-xanteno] y la parte de triazina. Esta combinación confiere excepcionales propiedades fotofísicas, incluida una alta estabilidad térmica, un transporte de carga eficiente y una fuerte emisión de luz, lo que lo convierte en superior a muchos otros compuestos similares .
Propiedades
Fórmula molecular |
C47H28N4O |
|---|---|
Peso molecular |
664.7 g/mol |
Nombre IUPAC |
4-[3-(4-phenyl-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazin-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C47H28N4O/c48-29-30-21-23-31(24-22-30)33-13-10-14-34(27-33)45-49-44(32-11-2-1-3-12-32)50-46(51-45)35-25-26-43-41(28-35)47(40-19-8-9-20-42(40)52-43)38-17-6-4-15-36(38)37-16-5-7-18-39(37)47/h1-28H |
Clave InChI |
XVICLHDTRQYNMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC(=C9)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


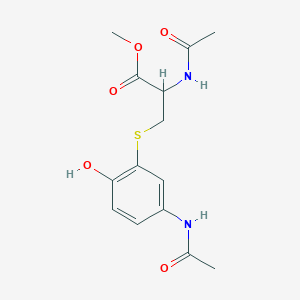
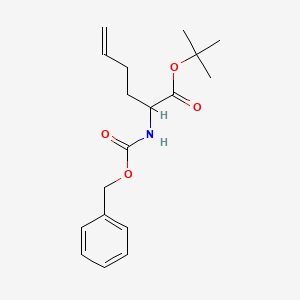
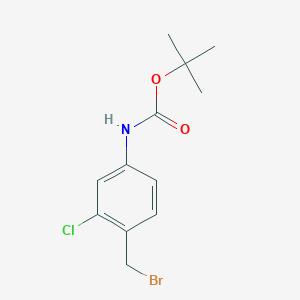
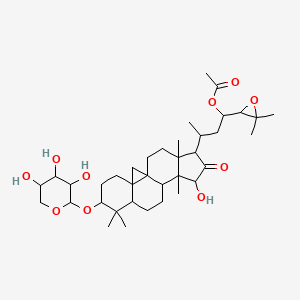
![[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12289242.png)
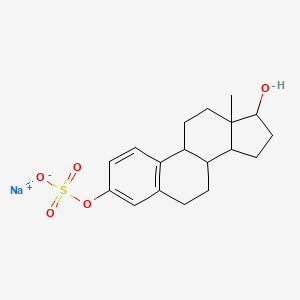

![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)
![3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)

![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)



